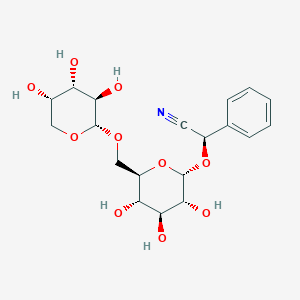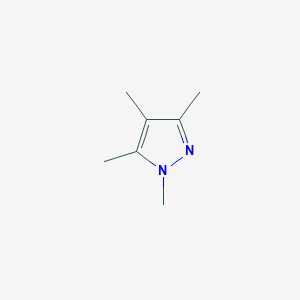
1,3,4,5-Tetramethyl-1H-pyrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3,4,5-Tetramethyl-1H-pyrazole is a heterocyclic organic compound that has gained significant attention in recent years due to its diverse applications in the field of scientific research. This compound is synthesized through various methods and has been extensively studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for laboratory experiments. In
Scientific Research Applications
1,3,4,5-Tetramethyl-1H-pyrazole has been extensively studied for its scientific research applications. It is used as a ligand in coordination chemistry and has been shown to form stable complexes with various metal ions. This compound has also been used as a building block in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. Additionally, 1,3,4,5-Tetramethyl-1H-pyrazole has been used as a solvent in various chemical reactions and as a stabilizer for radical reactions.
Mechanism Of Action
The mechanism of action of 1,3,4,5-Tetramethyl-1H-pyrazole is not well understood. However, it has been shown to exhibit antioxidant and anti-inflammatory properties. This compound has also been shown to inhibit the activity of certain enzymes, including xanthine oxidase and acetylcholinesterase.
Biochemical And Physiological Effects
1,3,4,5-Tetramethyl-1H-pyrazole has been shown to have various biochemical and physiological effects. It has been shown to exhibit antioxidant and anti-inflammatory properties, which may be beneficial in the treatment of various diseases, including cancer and cardiovascular diseases. This compound has also been shown to inhibit the activity of certain enzymes, which may be useful in the development of enzyme inhibitors for the treatment of various diseases.
Advantages And Limitations For Lab Experiments
1,3,4,5-Tetramethyl-1H-pyrazole has several advantages for laboratory experiments. It is a stable compound that can be easily synthesized and purified. This compound is also readily available and relatively inexpensive. However, it has some limitations, including its low solubility in water and its potential toxicity.
Future Directions
There are several future directions for the research and development of 1,3,4,5-Tetramethyl-1H-pyrazole. One direction is the synthesis of new derivatives of this compound with improved properties, including increased solubility and decreased toxicity. Another direction is the exploration of the potential therapeutic applications of this compound, including its use as an antioxidant and anti-inflammatory agent. Additionally, the development of enzyme inhibitors based on the mechanism of action of 1,3,4,5-Tetramethyl-1H-pyrazole may have significant therapeutic potential.
Synthesis Methods
1,3,4,5-Tetramethyl-1H-pyrazole can be synthesized through various methods, including the reaction of 3,5-dimethylpyrazole with formaldehyde and subsequent alkylation with methyl iodide. Another method involves the reaction of 3,5-dimethylpyrazole with paraformaldehyde and acetic anhydride. The yield and purity of the compound can be improved by using different solvents and reaction conditions.
properties
CAS RN |
1073-20-7 |
|---|---|
Product Name |
1,3,4,5-Tetramethyl-1H-pyrazole |
Molecular Formula |
C7H12N2 |
Molecular Weight |
124.18 g/mol |
IUPAC Name |
1,3,4,5-tetramethylpyrazole |
InChI |
InChI=1S/C7H12N2/c1-5-6(2)8-9(4)7(5)3/h1-4H3 |
InChI Key |
DUAZFYUNWBILMU-UHFFFAOYSA-N |
SMILES |
CC1=C(N(N=C1C)C)C |
Canonical SMILES |
CC1=C(N(N=C1C)C)C |
synonyms |
1,3,4,5-Tetramethyl-1H-pyrazole |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



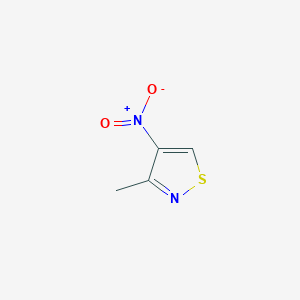
![Hexabenzo[a,d,g,j,m,p]coronene](/img/structure/B86257.png)
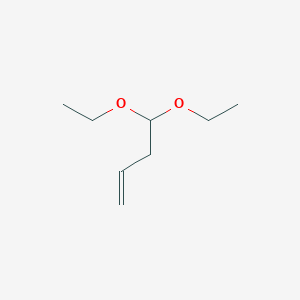
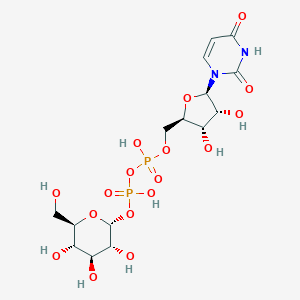
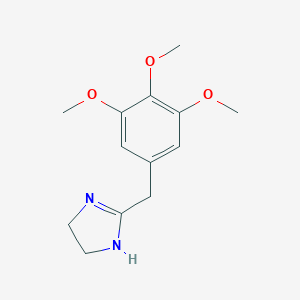
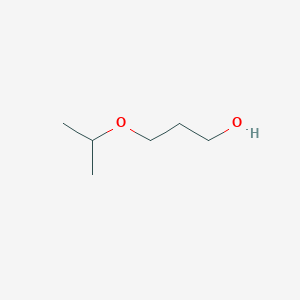
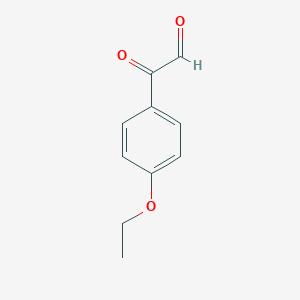
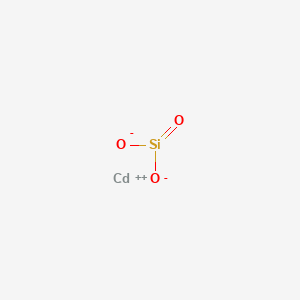
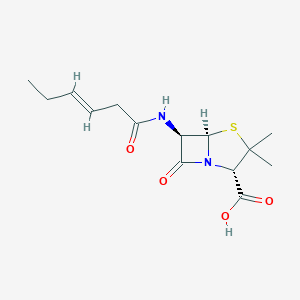
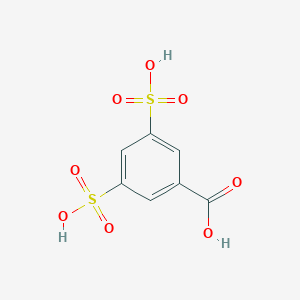
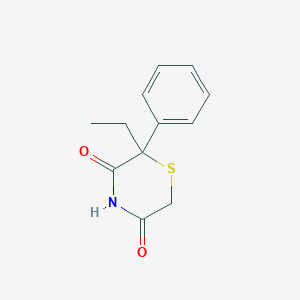
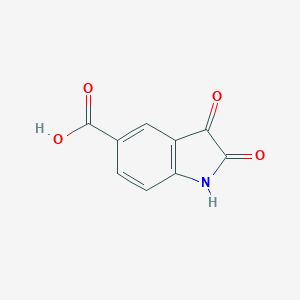
![N-[(3-ethoxy-4-methoxyphenyl)methyl]pentan-3-amine](/img/structure/B86282.png)
